molecular formula C24H44S B13118795 Thiophene,2-(2-decyl-5-pentylpentyl)-

Thiophene,2-(2-decyl-5-pentylpentyl)-

Cat. No.: B13118795
M. Wt: 364.7 g/mol
InChI Key: DVUNXSWYPYQEFL-UHFFFAOYSA-N
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Description

Thiophene,2-(2-decyl-5-pentylpentyl)- is a substituted thiophene derivative characterized by a branched alkyl chain at the 2-position of the thiophene ring. While direct references to this compound are absent in the provided evidence, analogous thiophene derivatives with alkyl, aryl, and halogen substituents are well-documented. The branched alkyl substituents in Thiophene,2-(2-decyl-5-pentylpentyl)- likely enhance lipophilicity, influencing solubility and biological interactions, a trend observed in other alkyl-substituted thiophenes .

Properties

IUPAC Name

2-(2-octyldodecyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-19-23(22-24-20-17-21-25-24)18-15-13-10-8-6-4-2/h17,20-21,23H,3-16,18-19,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUNXSWYPYQEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of different substrates to form the thiophene ring. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Key Observations :

  • Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., bromopentyl in ) are synthesized via regioselective alkylation, whereas aryl-substituted analogs (e.g., fluorophenyl in ) require halogenation or cross-coupling reactions.
  • Branched Chains: The target compound’s branched alkyl chain may reduce crystallinity compared to linear analogs, enhancing solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) Boiling/Melting Point LogP (Predicted) Key Properties
Thiophene,2-(5-bromopentyl)-5-(3-phenylpropyl) 351.35 Not reported ~5.2 High lipophilicity, UV-active
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene 454.29 Not reported ~6.1 Halogen-enhanced stability
Target Compound ~352.6 Not reported ~8.5 (estimated) Extreme lipophilicity, low polarity N/A

Key Observations :

  • Halogen Effects : Bromine and iodine substituents enhance molecular weight and polarizability, impacting electronic properties and reactivity .

Key Observations :

  • Anti-inflammatory Potential: Thiophene-2-acetic acid derivatives show potent mPGES-1 inhibition (IC₅₀: 0.8 µM), suggesting that alkyl substitution at the 2-position (as in the target compound) may enhance binding to hydrophobic enzyme pockets .
  • Antifungal Activity : Cycloalkyl-thiophenes (e.g., cyclohexyl derivatives) exhibit stronger activity than aryl-substituted analogs, highlighting the role of bulky substituents in disrupting fungal membranes .

Reactivity and Stability

  • Hydrodesulfurization (HDS) : Linear alkyl thiophenes (e.g., thiophene, benzothiophene) are more reactive in HDS than branched or aryl-substituted derivatives due to steric hindrance . The target compound’s branched chain may reduce HDS efficiency compared to simpler analogs.
  • Oxidative Stability : Halogenated thiophenes (e.g., bromo- or iodo-substituted) exhibit greater stability under oxidative conditions than alkyl derivatives .

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